2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride
Overview
Description
2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride is a useful research compound. Its molecular formula is C13H14Cl2F3N5 and its molecular weight is 368.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific biological target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could affect the metabolism of certain substances in the body .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain substances in the body .
Action Environment
Various factors can influence the action of a compound, including pH, temperature, and the presence of other substances. For example, the compound’s activity could potentially be affected by the pH of the environment, as this can influence the protonation state of the pyridine ring .
Properties
IUPAC Name |
2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridin-1-ium-2,3-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZLSGQKYXKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([NH+]=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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